

An In-Depth Technical Guide to the Physicochemical Properties of (R)-Monophos

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Compound of Interest

Compound Name: (R)-Monophos

Cat. No.: B069492

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Abstract

(R)-Monophos, a chiral monodentate phosphoramidite ligand, has emerged as a cornerstone in the field of asymmetric catalysis. Its unique structural framework, derived from the chiral BINOL backbone, imparts exceptional levels of enantiocontrol in a diverse array of transition-metal-catalyzed reactions. This technical guide provides a comprehensive examination of the core physicochemical properties of **(R)-Monophos**. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into its handling, characterization, and application. This document delves into the structural attributes, solubility profiles, thermal stability, and spectroscopic signatures of **(R)-Monophos**, underpinned by detailed experimental protocols and data analysis. The causality behind experimental choices is elucidated to empower users to confidently and effectively utilize this powerful catalytic tool.

Introduction: The Significance of (R)-Monophos in Asymmetric Catalysis

The pursuit of enantiomerically pure compounds is a paramount objective in modern chemistry, particularly within the pharmaceutical and fine chemical industries. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. The ability to selectively synthesize one enantiomer over the other is therefore of critical importance. **(R)-Monophos** has established itself as a privileged ligand in this context, enabling high enantioselectivity in a variety of chemical transformations.

Derived from the axially chiral 1,1'-bi-2-naphthol (BINOL), **(R)-Monophos** features a phosphite-amine structure. This design confers a unique combination of steric bulk and electronic properties that are instrumental in achieving precise stereochemical control in reactions such as asymmetric hydrogenation and carbon-carbon bond-forming cross-couplings^[1]. This guide will systematically dissect the fundamental physicochemical properties that are intrinsically linked to the performance and handling of this influential ligand.

Chemical and Structural Properties

A thorough understanding of the molecular architecture of **(R)-Monophos** is fundamental to appreciating its function as a chiral ligand.

Molecular Structure

The systematic IUPAC name for **(R)-Monophos** is (R)-(-)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)dimethylamine. Its structure is characterized by the C2-symmetric BINOL backbone, which creates a well-defined chiral pocket around the phosphorus atom.

Figure 1. Simplified structural representation of **(R)-Monophos** highlighting the core phosphoramidite moiety and the connection to the BINOL backbone.

Core Physicochemical Data

A summary of the fundamental physicochemical properties of **(R)-Monophos** is presented in the table below. This data is essential for reaction planning, safety assessments, and analytical method development.

Property	Value	Source(s)
CAS Number	157488-65-8	[1] [2] [3]
Molecular Formula	C ₂₂ H ₁₈ NO ₂ P	[1]
Molecular Weight	359.36 g/mol	[1]
Appearance	White crystalline solid	[1]
Melting Point	225.0 - 229.0 °C	[2]

Note on enantiomeric designation and CAS numbers: There is a noted discrepancy in the literature and among suppliers regarding the assignment of CAS numbers to the (R) and (S) enantiomers of Monophos. For the purposes of this guide, we will adhere to the CAS number 157488-65-8 for the (R)-enantiomer, as this is corroborated by several specialized chemical suppliers[1][2][3]. Researchers are advised to verify the identity and enantiomeric purity of their materials using the analytical methods described herein.

Handling, Storage, and Stability

As a phosphoramidite, **(R)-Monophos** is sensitive to environmental factors, necessitating careful handling and storage to maintain its integrity and catalytic efficacy.

Air and Moisture Sensitivity

The phosphorus (III) center in **(R)-Monophos** is susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide. It is also prone to hydrolysis in the presence of moisture. Both of these degradation pathways result in the loss of catalytic activity. Therefore, it is imperative to handle **(R)-Monophos** under an inert atmosphere, such as nitrogen or argon, at all times.

Recommended Storage Conditions

To ensure long-term stability, **(R)-Monophos** should be stored in a tightly sealed container under a positive pressure of an inert gas. The recommended storage temperature is between 2-8 °C[4]. Storing the material in a desiccator within a refrigerator or cold room can provide an additional layer of protection against moisture.

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for **(R)-Monophos** is not widely available, phosphoramidite ligands generally exhibit moderate thermal stability. The reported melting point of 225.0 - 229.0 °C suggests that the compound is stable at ambient and moderately elevated temperatures commonly used in catalysis[2]. However, prolonged exposure to high temperatures should be avoided to prevent decomposition.

Solubility Profile

The solubility of **(R)-Monophos** in various solvents is a critical parameter for its application in homogeneous catalysis. A suitable solvent must not only dissolve the ligand and the metal precursor but also be compatible with the reaction conditions.

General Solubility Characteristics

(R)-Monophos is generally insoluble in water but exhibits good solubility in a range of common organic solvents. As a solid, dissolution may require gentle warming and agitation.

Experimental Determination of Solubility

Protocol for Determining Solubility:

- Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., toluene, dichloromethane, tetrahydrofuran, diethyl ether, acetone, acetonitrile, methanol, ethanol).
- Sample Preparation: Accurately weigh a small amount of **(R)-Monophos** (e.g., 10 mg) into a vial.
- Solvent Addition: Add the selected solvent to the vial in small, measured increments (e.g., 0.1 mL) at a constant temperature (e.g., 25 °C).
- Dissolution: After each addition, vigorously stir or sonicate the mixture for a set period to ensure that equilibrium is reached.
- Observation: The point at which the solid completely dissolves is noted. The solubility can then be expressed in terms of mg/mL or mol/L.
- Data Recording: Meticulously record the volume of solvent required for complete dissolution for each solvent tested.

Note: Due to the air and moisture sensitivity of **(R)-Monophos**, this procedure should be carried out in a glovebox or using Schlenk line techniques.

Spectroscopic and Analytical Characterization

Unequivocal identification and purity assessment of **(R)-Monophos** are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **(R)-Monophos** in solution.

Sample Preparation Protocol for NMR Analysis:

- Inert Atmosphere: All sample preparation must be conducted in a glovebox or using a Schlenk line to prevent degradation.
- Solvent Selection: Use a deuterated solvent in which **(R)-Monophos** is soluble (e.g., CDCl₃, C₆D₆, CD₂Cl₂). The solvent should be thoroughly degassed and dried over molecular sieves prior to use.
- Sample Dissolution: Accurately weigh approximately 5-10 mg of **(R)-Monophos** into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
- Sealing: Securely cap the NMR tube. For long-term or sensitive experiments, flame-sealing the tube is recommended.
- Analysis: Acquire ¹H, ¹³C, and ³¹P NMR spectra.

Expected Spectral Features:

- ¹H NMR: The spectrum will exhibit a complex pattern of signals in the aromatic region corresponding to the protons of the BINOL backbone. The dimethylamino group will appear as a singlet in the aliphatic region.
- ¹³C NMR: The spectrum will show a number of distinct signals corresponding to the carbon atoms of the BINOL backbone and the methyl groups of the dimethylamino moiety.
- ³¹P NMR: A single resonance is expected for the phosphorus atom. The chemical shift is highly sensitive to the electronic environment of the phosphorus center and can be used to confirm the formation of metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the **(R)-Monophos** molecule.

Expected Vibrational Bands:

Wavenumber (cm ⁻¹)	Assignment
~3100-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch (from N-methyl groups)
~1600-1450	Aromatic C=C skeletal vibrations
~1250-1150	P-O-C (aryl) stretch
~1050-950	P-N stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **(R)-Monophos** and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining an accurate mass measurement. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of 359.36 g/mol .

Optical Rotation

As a chiral molecule, **(R)-Monophos** rotates the plane of polarized light. The specific rotation is a characteristic physical property that can be used to determine the enantiomeric purity of a sample.

Protocol for Measuring Specific Rotation:

- Sample Preparation: Accurately prepare a solution of **(R)-Monophos** of a known concentration (c, in g/100 mL) in a suitable solvent (e.g., chloroform).

- Polarimeter Setup: Use a calibrated polarimeter with a sodium D-line light source ($\lambda = 589$ nm). The measurement should be performed at a constant temperature (T, typically 25 °C).
- Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution and measure the observed rotation (α).
- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$

The (R)-enantiomer is expected to exhibit a negative (levorotatory) specific rotation, while the (S)-enantiomer will have a positive (dextrorotatory) rotation of the same magnitude[5][6].

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of **(R)-Monophos**. A comprehensive understanding of its structure, solubility, stability, and spectroscopic characteristics is critical for its effective and safe use in asymmetric catalysis. The experimental protocols and data presented herein serve as a valuable resource for researchers in the field, facilitating the reliable application of this powerful chiral ligand in the synthesis of enantiomerically enriched molecules. The continued exploration and application of **(R)-Monophos** and its derivatives will undoubtedly lead to further advancements in the ever-evolving landscape of asymmetric synthesis.

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